Cas no 2229198-24-5 (1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde)

1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde
- 2229198-24-5
- EN300-1774693
- 1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde
-
- インチ: 1S/C10H12O3/c1-12-6-8-2-5-13-9(8)10(7-11)3-4-10/h2,5,7H,3-4,6H2,1H3
- InChIKey: QZSPCSGSYXWKFS-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(COC)=C1C1(C=O)CC1
計算された属性
- せいみつぶんしりょう: 180.078644241g/mol
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 39.4Ų
1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774693-10.0g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 10g |
$9627.0 | 2023-06-03 | ||
Enamine | EN300-1774693-0.1g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 0.1g |
$1970.0 | 2023-09-20 | ||
Enamine | EN300-1774693-0.5g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 0.5g |
$2149.0 | 2023-09-20 | ||
Enamine | EN300-1774693-0.25g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 0.25g |
$2059.0 | 2023-09-20 | ||
Enamine | EN300-1774693-10g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 10g |
$9627.0 | 2023-09-20 | ||
Enamine | EN300-1774693-5g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 5g |
$6492.0 | 2023-09-20 | ||
Enamine | EN300-1774693-2.5g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 2.5g |
$4388.0 | 2023-09-20 | ||
Enamine | EN300-1774693-5.0g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 5g |
$6492.0 | 2023-06-03 | ||
Enamine | EN300-1774693-1.0g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 1g |
$2239.0 | 2023-06-03 | ||
Enamine | EN300-1774693-0.05g |
1-[3-(methoxymethyl)furan-2-yl]cyclopropane-1-carbaldehyde |
2229198-24-5 | 0.05g |
$1880.0 | 2023-09-20 |
1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehydeに関する追加情報
Chemical Profile of 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde (CAS No. 2229198-24-5)
1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde (CAS No. 2229198-24-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of furan-based heterocycles, which are widely recognized for their diverse pharmacological properties. The presence of both a cyclopropane ring and an aldehyde functional group in its molecular structure imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The aldehyde group at the 1-position of the cyclopropane ring is particularly noteworthy, as it serves as a versatile handle for further functionalization through condensation reactions, oxidation, or reduction processes. This feature is highly advantageous in medicinal chemistry, where the introduction of specific functional groups is often critical for modulating biological activity. Additionally, the furan moiety, with its oxygen-containing aromatic ring, contributes to the compound's overall electronic properties and potential interactions with biological targets.
The methoxymethyl group at the 3-position of the furan ring further enhances the compound's complexity and reactivity. This group can participate in various chemical transformations, including etherification, nucleophilic substitution, or elimination reactions, providing multiple pathways for structural diversification. Such structural versatility makes 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde a promising candidate for exploring novel drug candidates or serving as a key building block in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclopropane-containing compounds due to their unique conformational constraints and ability to interact with biological targets in novel ways. The rigid three-membered cyclopropane ring can disrupt hydrogen bonding patterns and influence receptor binding affinity, making such compounds attractive for drug discovery efforts. Furthermore, furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Current research in the field has highlighted the importance of 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde as a scaffold for developing new therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with enhanced bioavailability or improved metabolic stability. The aldehyde functionality allows for facile coupling with various nucleophiles, enabling the construction of more complex molecular architectures with tailored biological properties.
One particularly intriguing aspect of this compound is its potential application in modulating enzyme activity. The combination of the cyclopropane and furan moieties may facilitate selective interactions with specific enzymes or receptors, leading to therapeutic effects. Preliminary computational studies have suggested that derivatives of this compound could exhibit inhibitory activity against certain kinases or proteases, which are implicated in various diseases.
The synthetic accessibility of 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde is another factor that contributes to its significance in pharmaceutical research. The availability of efficient synthetic routes allows researchers to rapidly explore a wide range of derivatives and optimize their properties for specific applications. Advances in catalytic methods have further streamlined the synthesis of this compound, making it more feasible for large-scale production and industrial applications.
In conclusion, 1-3-(methoxymethyl)furan-2-ylcyclopropane-1-carbaldehyde (CAS No. 2229198-24-5) represents a compelling example of how structural complexity can be leveraged to discover novel bioactive molecules. Its unique combination of functional groups and favorable physicochemical properties make it a valuable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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